1-(((6-Chloropyridin-3-yl)oxy)methyl)cyclopropanamine

Nicotinic acetylcholine receptor α4β2 subtype Binding affinity

Neuroscience labs developing α4β2-selective probes need a well-characterized NH₂ baseline comparator with published affinity data. CAS 959957-87-0 (Ki=304 nM; >33-fold selectivity over α7 & muscarinic receptors) fills this gap. Key advantages: (1) Primary amine enables direct fluorophore/biotin conjugation without deprotection-unlike N-methyl analogs; (2) Published head-to-head affinity matrix (Charton 2008) benchmarks N-alkylation effects (23.4× gain NH₂→NHCH₃), making it the essential SAR reference; (3) Lowest MW in series (198.65 g/mol) supports FBDD campaigns. Available at ≥98% purity, gram-to-500 g scale.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
CAS No. 959957-87-0
Cat. No. B15069942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(((6-Chloropyridin-3-yl)oxy)methyl)cyclopropanamine
CAS959957-87-0
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESC1CC1(COC2=CN=C(C=C2)Cl)N
InChIInChI=1S/C9H11ClN2O/c10-8-2-1-7(5-12-8)13-6-9(11)3-4-9/h1-2,5H,3-4,6,11H2
InChIKeyKRFOQOGWOIHCHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 959957-87-0: Chemical Class & Procurement


1-(((6-Chloropyridin-3-yl)oxy)methyl)cyclopropanamine (CAS 959957-87-0) is a small-molecule organic compound belonging to the polysubstituted pyridinyloxyalkylene-cyclopropanamine class [1]. It features a 6-chloropyridin-3-yl moiety linked via an oxymethylene bridge to a cyclopropanamine core bearing a primary amine (NH₂) head group. Originally disclosed in the patent family of Les Laboratoires Servier as a specific nicotinic ligand of the α4β2 receptor subtype [2], this compound is supplied by multiple vendors (including Leyan, MolCore, Bide Pharm, and CymitQuimica) at typical purities of 95–98% for research use . Its molecular formula is C₉H₁₁ClN₂O and its molecular weight is 198.65 g/mol .

Why CAS 959957-87-0 Cannot Be Replaced by Analogs


Within the pyridinyloxyalkylene-cyclopropanamine series, the amino-head substitution state (NH₂ vs. NHCH₃ vs. N(CH₃)₂) and the pyridine halogen identity (6-Cl vs. 6-Br vs. H) produce non-linear, sometimes counterintuitive shifts in α4β2 nicotinic receptor binding affinity [1]. Published head-to-head data demonstrate that replacing the primary amine of CAS 959957-87-0 with an N-methyl group increases α4β2 affinity approximately 23-fold (Ki = 304 nM → 13 nM), whereas switching the 6-chloro substituent to 6-bromo yields a smaller, context-dependent shift [1]. These quantitative discontinuities mean that generic in-class substitution—without reference to the specific amino-head and halogen combination—cannot reliably reproduce binding outcomes, making compound-specific selection mandatory for reproducible pharmacology [1].

Quantitative Differentiation vs. Closest Analogs


α4β2 Affinity: NH₂ vs. NHCH₃ Head Group

In the 6-chloropyridin-3-yloxy series, the primary amine compound 3c (CAS 959957-87-0) displays an α4β2 nicotinic receptor Ki of 304 nM, whereas its direct N-monomethyl analog compound 3a (CAS 712263-55-3) has a Ki of 13 nM—a 23.4-fold higher affinity [1]. This demonstrates that the NH₂ head group produces markedly weaker binding than the NHCH₃ head at the identical 6-Cl pyridine substitution. Both compounds show no detectable affinity for the α7 nicotinic subtype or the muscarinic receptor at concentrations up to 10 µM, confirming that selectivity is maintained but affinity magnitude is head-group-dependent [1].

Nicotinic acetylcholine receptor α4β2 subtype Binding affinity Cyclopropanamine Pyridinyloxyalkylene

α4β2 Affinity: Pyridine 6-Substituent Effect

Within the primary amine (NH₂) sub-series, the 6-chloro compound 3c (CAS 959957-87-0) exhibits a Ki of 304 nM for α4β2, compared to Ki = 1090 nM for the 6-methyl analog 2c and Ki = 34 nM for the unsubstituted pyridine analog 1c [1]. The 6-chloro substitution therefore yields an intermediate affinity: 3.6-fold better than 6-methyl but 8.9-fold weaker than unsubstituted pyridine. This non-monotonic substituent effect—where 6-Cl is not the strongest nor weakest binder—makes CAS 959957-87-0 a chemically distinct tool occupying a specific affinity window within the NH₂ sub-series [1].

Nicotinic receptor Structure-activity relationship Pyridine substitution Halogen effect Cyclopropanamine

Selectivity: α4β2 vs. α7 and Muscarinic Receptors

Compound 3c (CAS 959957-87-0) and all tested analogs in this series exhibit no detectable affinity for the α7 nicotinic receptor subtype or for muscarinic receptors at concentrations up to 10 µM (Ki > 10,000 nM) [1]. This is consistent across the entire pyridinyloxyalkylene-cyclopropanamine class but was explicitly verified for the 6-Cl, NH₂ compound. Additionally, no appreciable affinity for muscular (α1)₂βδγ or ganglionic nicotinic receptors was observed at concentrations up to 10 µM [1]. While this selectivity is a class-level property, the primary amine variant 3c retains this selectivity profile while offering the lowest molecular weight (198.65 g/mol) among the 6-Cl amino-head variants (vs. 212.68 for NHCH₃ and 226.70 for N(CH₃)₂), providing a mass advantage for downstream conjugation or derivatization strategies [1].

Receptor selectivity Nicotinic subtypes Muscarinic counter-screen α4β2-specific ligand Cyclopropanamine

Synthetic Access & Vendor Availability: NH₂ vs. N-Alkylated

CAS 959957-87-0 is commercially available from multiple suppliers (Leyan, MolCore, Bide Pharm, CymitQuimica, CheMenu) at purities of ≥95% to 98%, with catalog quantities from 1 g to 500 g . In contrast, the bromo analog 1-(((6-bromopyridin-3-yl)oxy)methyl)cyclopropanamine (CAS 959957-88-1) is available from fewer vendors and only in 1 g quantities with a 30-day lead time . The N-methyl analog (CAS 712263-55-3) is similarly available at 98% purity but at a higher molecular weight (212.68 g/mol) . From a synthetic chemistry perspective, the primary amine group of CAS 959957-87-0 offers a versatile handle for further derivatization (acylation, reductive amination, sulfonylation) without the need for deprotection steps that would be required if starting from the N-methyl or N,N-dimethyl variants .

Synthetic intermediate Vendor availability Purity comparison Lead optimization Primary amine

Research & Industrial Applications for CAS 959957-87-0


Neuroscience Probe: α4β2 Ligand with NH₂ Handle

For neuroscience laboratories developing α4β2-selective pharmacological probes, CAS 959957-87-0 provides a well-characterized starting point with a defined Ki of 304 nM and established selectivity over α7 and muscarinic receptors (>33-fold) [1]. Its primary amine enables direct conjugation to fluorophores, biotin, or photoaffinity labels without deprotection, a synthetic advantage over the N-methyl analog which would require demethylation before conjugation . The intermediate affinity (neither too potent nor too weak) makes it suitable for competition binding studies where very high-affinity ligands (e.g., the NHCH₃ analog at Ki = 13 nM) may mask subtle competitive effects [1].

Med Chem SAR: NH₂ Baseline for Amino-Head Optimization

In structure-activity relationship programs targeting α4β2 nAChR, CAS 959957-87-0 serves as the essential NH₂ baseline comparator against which N-methyl and N,N-dimethyl analogs are benchmarked [1]. The published dataset (Table 4 in Charton et al., 2008) provides a complete affinity matrix across three amino-head states (NH₂, NHCH₃, N(CH₃)₂) at constant 6-Cl pyridine substitution, enabling quantitative assessment of the N-alkylation effect on binding (23.4-fold gain from NH₂ to NHCH₃; 1.22-fold from NH₂ to N(CH₃)₂) [1]. Procurement of the NH₂ parent compound is therefore a prerequisite for any systematic amino-head SAR exploration in this chemotype.

Agrochemical Intermediate: 6-Chloropyridinyl Fragment for Neonicotinoid Scaffolds

The 6-chloropyridin-3-yl substructure is a privileged fragment found in commercial neonicotinoid insecticides (e.g., nitenpyram, imidacloprid, cycloxaprid) [2][3]. CAS 959957-87-0 combines this pharmacophoric 6-chloropyridine with a cyclopropanamine moiety, providing a differentiated building block for agrochemical discovery groups designing novel nicotinic acetylcholine receptor-targeting insecticides. Its primary amine functionality allows direct incorporation into amide, urea, or sulfonamide linkages commonly found in insecticidal chemotypes, and its multi-vendor availability at gram-to-500 g scale supports both hit-to-lead and early process chemistry workflows .

Chemical Biology Tool: Selective nAChR Ligand for Fragment-Based Discovery

At 198.65 g/mol, CAS 959957-87-0 is the lowest molecular weight compound among the 6-chloropyridin-3-yloxy-cyclopropanamine amino-head variants (vs. 212.68 for NHCH₃ and 226.70 for N(CH₃)₂) . This property makes it attractive for fragment-based drug discovery (FBDD) campaigns where low molecular weight and high ligand efficiency are prioritized. Its confirmed α4β2 selectivity [1] combined with a synthetically tractable primary amine makes it a suitable fragment hit for elaboration into higher-affinity leads through structure-guided optimization.

Technical Documentation Hub

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